Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-
CAS No.: 864273-35-8
Cat. No.: VC16265683
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864273-35-8 |
|---|---|
| Molecular Formula | C10H13FN2O |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7,12H2,(H,13,14) |
| Standard InChI Key | HMSHUELZADJLEA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)CN)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The molecular formula of acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-, is . Its structure comprises:
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A 2-aminoacetamide core (), which introduces hydrogen-bonding capabilities.
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A 2-(4-fluorophenyl)ethyl group attached to the nitrogen, providing hydrophobic and electron-withdrawing characteristics due to the fluorine atom.
The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences lipophilicity, a critical factor in blood-brain barrier permeability .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 223.25 g/mol |
| LogP (Partition Coefficient) | 1.8 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 75 Ų |
These properties suggest moderate solubility in aqueous media and potential for oral bioavailability.
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
The compound can be synthesized via two primary approaches:
Amide Coupling Strategy
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Starting Material: 2-Aminoacetic acid (glycine) and 2-(4-fluorophenyl)ethylamine.
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Protection: The amino group of glycine is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
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Activation: Boc-protected glycine is activated with coupling agents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Coupling: Reaction with 2-(4-fluorophenyl)ethylamine in the presence of a base (e.g., DIPEA) yields the protected intermediate.
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Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) furnishes the final compound.
Reductive Amination Pathway
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Intermediate Formation: Condensation of 2-oxoacetamide with 2-(4-fluorophenyl)ethylamine under reducing conditions (e.g., sodium cyanoborohydride).
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Purification: Column chromatography to isolate the desired product.
Challenges in Synthesis
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Steric Hindrance: The bulky 2-(4-fluorophenyl)ethyl group may slow coupling reactions.
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Racemization Risk: The 2-amino group necessitates careful control of reaction conditions to prevent racemization.
| Compound | Target | Activity (IC₅₀) |
|---|---|---|
| Target Acetamide | Opioid Receptors | Not Tested |
| Modafinil | DAT | 3.2 µM |
| N-Cyclopropyl Analog | µ-Opioid Receptor | 0.8 µM |
Structure-Activity Relationship (SAR) Analysis
Role of the Fluorophenyl Group
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Electron-Withdrawing Effect: The para-fluorine increases the phenyl ring’s electron deficiency, enhancing interactions with aromatic residues in receptor binding pockets.
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Metabolic Stability: Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
Impact of the 2-Amino Group
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Hydrogen Bonding: The amino group facilitates interactions with aspartate or glutamate residues in target proteins.
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Conformational Flexibility: Free rotation around the C-N bond may allow adaptation to diverse binding sites.
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